molecular formula C4H5ClF2N2 B1531549 4-(difluoromethyl)-1H-imidazole hydrochloride CAS No. 499214-79-8

4-(difluoromethyl)-1H-imidazole hydrochloride

Cat. No. B1531549
CAS RN: 499214-79-8
M. Wt: 154.54 g/mol
InChI Key: ORPCSBKMGPHVLL-UHFFFAOYSA-N
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Description

Compounds with a difluoromethyl group (CF2H) are of significant interest in medicinal chemistry due to their unique properties . The difluoromethyl group is a hydrogen bond donor, which can influence the biological activity of the molecule .


Synthesis Analysis

The synthesis of difluoromethylated compounds often involves electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, a simple and efficient protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as X-ray diffraction, NMR, and HRMS .


Chemical Reactions Analysis

Difluoromethylated compounds can undergo various chemical reactions. For example, a difluoromethyl radical can be generated from the fragmentation of a 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can vary widely. For instance, they can be solids or liquids at room temperature, and their solubility can range from insoluble to highly soluble in various solvents .

Scientific Research Applications

Synthesis and Characterization

  • 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride, a derivative of 1H-imidazole, was synthesized efficiently from 1-(N,N-dimethylsulfamoyl)imidazole through a three-step process (Kudzma & Turnbull, 1991).

Self-Assembly and Drug Entrapment

  • Linear 1H-imidazole amphiphiles, synthesized via esterification of 4-chlorocarbonyl imidazole, were observed to form organogels capable of entrapping hydrophilic drugs like Norfloxacin, as demonstrated in fluorescence studies (Seo & Chang, 2005).

Antifungal Properties

  • 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride exhibited potent antifungal activity in topical applications against guinea pig dermatophytosis (Ogata et al., 1983).

Corrosion Inhibition

  • Imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, displayed significant corrosion inhibition efficiency, up to 96%, on mild steel in acidic solutions. Their adsorption followed the Langmuir model, suggesting a mixed type of adsorption (physisorption and chemisorption) (Prashanth et al., 2021).

Probing Tools for SOCE Assays

  • SKF-96365, a derivative of 1H-imidazole hydrochloride, was synthesized and characterized for use in Store-Operated Calcium Entry (SOCE) assays (Dago et al., 2016).

Molecular Dynamics and Computational Studies

  • Studies on imidazole derivatives, including spectroscopic characterization and reactivity analyses using Density Functional Theory (DFT) and molecular dynamics simulations, have enhanced understanding of their reactive properties (Hossain et al., 2018).

Polymer Chemistry and Proton Conductivity

  • Novel proton-conducting fluorocopolymers grafted with imidazole functions were synthesized and used in blend membranes with sulfonated PEEK for Proton Exchange Membrane Fuel Cells (PEMFC). These polymers exhibited significant influence on membrane microstructure, thermal properties, and proton conductivity (Campagne et al., 2013).

Safety and Hazards

The safety and hazards of difluoromethylated compounds can also vary. For example, some compounds may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The field of difluoromethylation is rapidly advancing, with new methods and reagents being developed to facilitate the synthesis of difluoromethylated compounds . These compounds have potential applications in various fields, including pharmaceuticals and agriculture.

properties

IUPAC Name

5-(difluoromethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2.ClH/c5-4(6)3-1-7-2-8-3;/h1-2,4H,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPCSBKMGPHVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(difluoromethyl)-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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